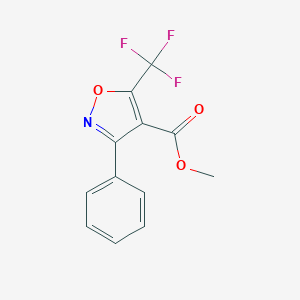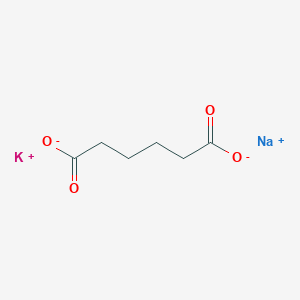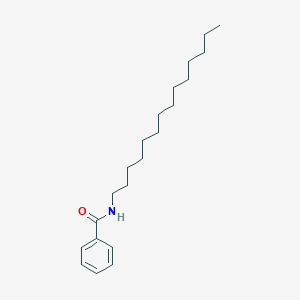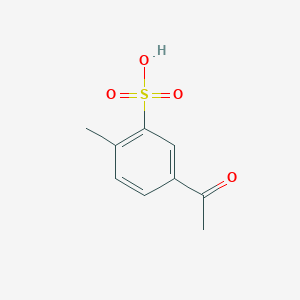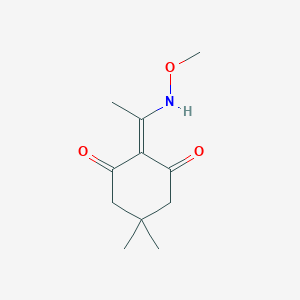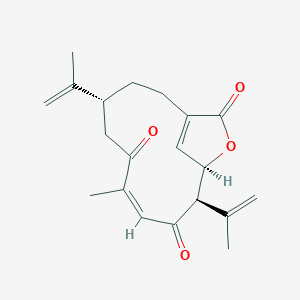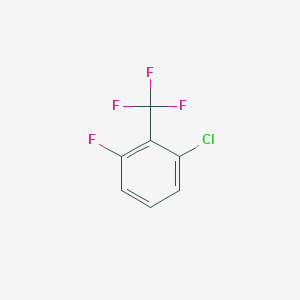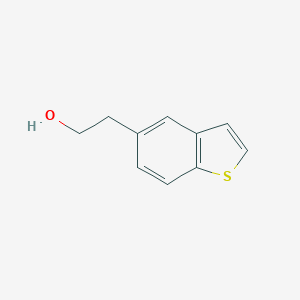![molecular formula C14H13NO3S B024730 4-[(4-Acetylphenyl)sulfonyl]aniline CAS No. 100866-99-7](/img/structure/B24730.png)
4-[(4-Acetylphenyl)sulfonyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Acetylphenyl)sulfonyl]aniline is an organic compound that belongs to the class of sulfonamides. It is commonly used in scientific research for its various applications in the field of organic chemistry, medicinal chemistry, and biochemistry. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
科学研究应用
4-[(4-Acetylphenyl)sulfonyl]aniline has various applications in scientific research. It is commonly used as a reagent in organic synthesis, especially in the synthesis of sulfonamides and related compounds. It is also used in medicinal chemistry for the development of new drugs targeting different diseases such as cancer, Alzheimer's disease, and bacterial infections. Moreover, this compound has been used as a probe for studying the binding interactions of sulfonamides with proteins.
作用机制
The mechanism of action of 4-[(4-Acetylphenyl)sulfonyl]aniline is based on its ability to inhibit the activity of carbonic anhydrase (CA) enzymes. CA enzymes are involved in various physiological processes such as acid-base balance, respiration, and ion transport. Inhibition of CA enzymes has been shown to be effective in the treatment of glaucoma, epilepsy, and other diseases. 4-[(4-Acetylphenyl)sulfonyl]aniline inhibits CA enzymes by binding to the zinc ion in the active site of the enzyme, thus preventing the catalysis of the reaction.
生化和生理效应
The biochemical and physiological effects of 4-[(4-Acetylphenyl)sulfonyl]aniline are mainly related to its inhibition of CA enzymes. This inhibition leads to a decrease in the production of bicarbonate ions, which are essential for maintaining the acid-base balance in the body. Therefore, the use of this compound can lead to acidosis, which is a condition characterized by an increase in the acidity of the blood. Moreover, inhibition of CA enzymes can also lead to a decrease in the production of aqueous humor in the eye, which is beneficial in the treatment of glaucoma.
实验室实验的优点和局限性
The advantages of using 4-[(4-Acetylphenyl)sulfonyl]aniline in lab experiments are its high purity, stability, and low cost. Moreover, this compound is readily available and can be synthesized using simple methods. However, one limitation of using this compound is its toxicity, which can be harmful to the experimenter if not handled properly. Therefore, appropriate safety measures should be taken while handling this compound.
未来方向
In the future, 4-[(4-Acetylphenyl)sulfonyl]aniline can be used for the development of new drugs targeting various diseases such as cancer, Alzheimer's disease, and bacterial infections. Moreover, this compound can be used as a probe for studying the binding interactions of sulfonamides with proteins. Furthermore, the synthesis of new derivatives of this compound can be explored to improve its potency and selectivity towards CA enzymes. Finally, the use of this compound in combination with other drugs can be investigated to enhance its therapeutic effects.
Conclusion:
In conclusion, 4-[(4-Acetylphenyl)sulfonyl]aniline is an organic compound that has various applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to be used for the development of new drugs targeting various diseases and can be used as a probe for studying the binding interactions of sulfonamides with proteins. However, appropriate safety measures should be taken while handling this compound due to its toxicity.
合成方法
4-[(4-Acetylphenyl)sulfonyl]aniline can be synthesized using different methods. One of the most commonly used methods is the reaction between 4-acetamidobenzenesulfonyl chloride and aniline in the presence of a base. This reaction results in the formation of 4-[(4-Acetylphenyl)sulfonyl]aniline as a white solid with a yield of around 80%.
属性
CAS 编号 |
100866-99-7 |
|---|---|
产品名称 |
4-[(4-Acetylphenyl)sulfonyl]aniline |
分子式 |
C14H13NO3S |
分子量 |
275.32 g/mol |
IUPAC 名称 |
1-[4-(4-aminophenyl)sulfonylphenyl]ethanone |
InChI |
InChI=1S/C14H13NO3S/c1-10(16)11-2-6-13(7-3-11)19(17,18)14-8-4-12(15)5-9-14/h2-9H,15H2,1H3 |
InChI 键 |
HGWHPLHKHGKPKK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-Bis[2-(1-phenyl-1H-tetrazol-5-ylthio)ethylsulfonyl]-2-propanol](/img/structure/B24647.png)
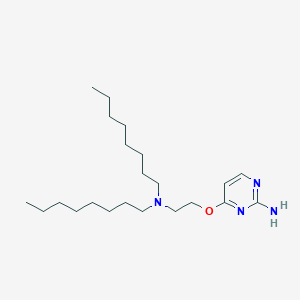
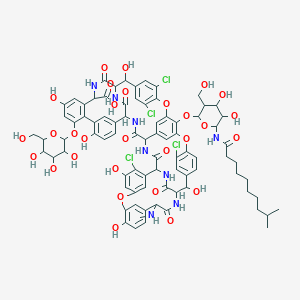
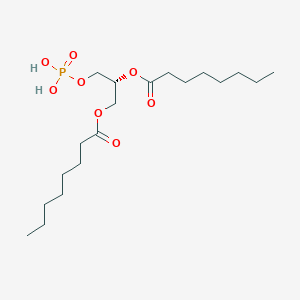
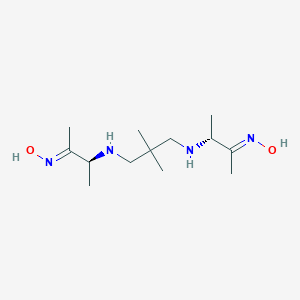
![3-Methyl-3-azabicyclo[3.2.1]octane](/img/structure/B24657.png)
